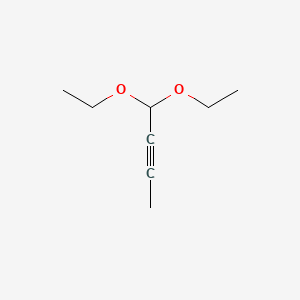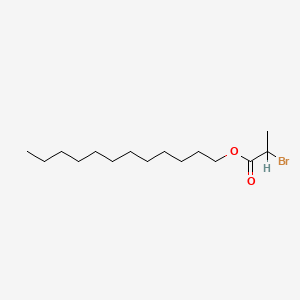
2-Butyn-1-al diethyl acetal
Overview
Description
2-Butyn-1-al diethyl acetal, also known as 1,1-Diethoxy-2-butyne, is a chemical compound with the linear formula CH3C≡CCH(OC2H5)2 . It has a molecular weight of 142.20 . This compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula CH3C≡CCH(OC2H5)2 . This indicates that the molecule consists of a butyne group (CH3C≡CCH) with two ethoxy groups (OC2H5) attached to the terminal carbon atom .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a refractive index of 1.426 (lit.) . The boiling point is 65-67 °C at 12 mmHg (lit.) , and the density is 0.9 g/mL at 25 °C (lit.) . It is not miscible in water .Scientific Research Applications
Renewable Resource Conversion
A significant application of acetal compounds like 2-Butyn-1-al diethyl acetal is their production from renewable resources, such as bioalcohols. These compounds are considered promising candidates for applications like oxygenated diesel additives. One study demonstrated the production of 1,1 diethoxy butane, an acetal, from bioethanol and butanal, where butanal is derived from biobutanol via partial oxidation or dehydrogenation processes. This process involved catalytic reactive distillation, showing higher conversions than equilibrium ones at the same temperatures (Agirre et al., 2011).
Corrosion Inhibition
This compound, as an acetylenic alcohol, shows potential in inhibiting corrosion, particularly on austenitic chromium-nickel steel in sulfuric acid environments. The effectiveness of this compound in such applications relates to its adsorption on steel surfaces, with π-electrons playing a crucial role in this adsorption (Bilgiç & Şahin, 2001).
Synthesis of Natural Products
In the realm of synthetic chemistry, compounds like this compound are used in the total synthesis of natural products. For instance, a derivative of this compound, obtained from diethyl l-tartrate, underwent palladium-catalyzed intramolecular acetalization. This process was crucial in the synthesis of (-)-AL-2, a diacetylenic spiroacetal enol ether natural product (Miyakoshi & Mukai, 2003).
Catalytic Reactions
The catalytic reactions involving acetylenic compounds like this compound are another area of interest. For example, in the synthesis of fuel additives from glycerol, the acetalisation of glycerol with butanal over zeolites was studied. The selectivity of this reaction towards different ring acetal products was influenced by the pore structures and acidity of the zeolites used (Serafim et al., 2011).
Mechanism of Action
Target of Action
2-Butyn-1-al diethyl acetal, also known as 1,1-diethoxybut-2-yne, primarily targets the respiratory system . It is considered hazardous and can cause irritation to the respiratory system .
Mode of Action
The compound is an acetal, which are usually derived from aldehydes . Acetals have two single-bonded oxygen atoms attached to the same carbon atom . They are stable under basic conditions and can be hydrolyzed back to the carbonyl compound .
Biochemical Pathways
The formation of acetals, such as this compound, involves a nucleophilic addition of an alcohol to the carbonyl group, which initially yields a hydroxy ether called a hemiacetal . This reaction is similar to the hydration reaction and occurs rapidly under acidic conditions . In the presence of acid, a further reaction occurs, leading to the formation of an oxonium ion, which undergoes a second nucleophilic addition of alcohol to yield the protonated acetal . The reaction is completed by the loss of a proton .
Result of Action
The primary result of the action of this compound is irritation to the respiratory system . It’s also worth noting that acetals can act as protecting groups for aldehydes and ketones , which could potentially influence various biochemical reactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is incompatible with oxidizing agents . It should be stored in a cool, dry condition in a well-sealed container to maintain its stability and efficacy.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and clothing, avoid breathing vapors or mists, and not to ingest . In case of contact, immediate medical attention is required .
properties
IUPAC Name |
1,1-diethoxybut-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-7-8(9-5-2)10-6-3/h8H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKVKKSEVMQYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C#CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182343 | |
| Record name | 2-Butyn-1-al diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2806-97-5 | |
| Record name | 2-Butyn-1-al diethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002806975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butyn-1-al diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butyn-1-al diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the outcome of reacting 2-Butynal diethyl acetal with Lithium Aluminum Hydride?
A1: While the provided abstract doesn't detail the specific results, we can infer the reaction's nature. Lithium Aluminum Hydride is a powerful reducing agent commonly used to reduce polar functional groups like aldehydes, ketones, esters, and amides. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazine](/img/structure/B1580574.png)

